molecular formula C7H10O4 B13858487 (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Cat. No.: B13858487
M. Wt: 158.15 g/mol
InChI Key: LQEIOPTZKCKTPQ-XAHCXIQSSA-N
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Description

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a complex organic compound characterized by its unique tetrahydrofurofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical modifications makes it a candidate for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar structural features but different functional groups.

    Ethyl 3-(furan-2-yl)propionate: Another compound with a furan ring, used in different applications.

Uniqueness

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3aR,4S,6aS)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one

InChI

InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m1/s1

InChI Key

LQEIOPTZKCKTPQ-XAHCXIQSSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]2CC(=O)O[C@@H]2CO1

Canonical SMILES

COC1C2CC(=O)OC2CO1

Origin of Product

United States

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